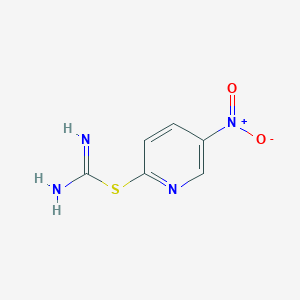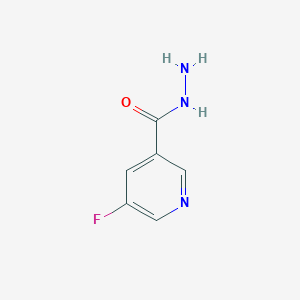
(1R,3R)-cyclopentane-1,3-dicarboxylic acid
Descripción general
Descripción
(1R,3R)-Cyclopentane-1,3-dicarboxylic acid is a chiral dicarboxylic acid with the molecular formula C7H10O4 This compound features a cyclopentane ring with two carboxylic acid groups attached at the 1 and 3 positions in a cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-cyclopentane-1,3-dicarboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be constructed through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced via oxidation of suitable precursors, such as cyclopentane derivatives with hydroxyl or alkyl groups at the 1 and 3 positions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and enantiomeric purity. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation steps, while oxidation can be achieved using reagents like potassium permanganate or chromium trioxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for conversion to acyl chlorides, followed by reaction with nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Acyl chlorides, esters, amides.
Aplicaciones Científicas De Investigación
(1R,3R)-Cyclopentane-1,3-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R,3R)-cyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
Comparación Con Compuestos Similares
Cyclopentane-1,2-dicarboxylic acid: Differing by the position of carboxylic acid groups, this compound has distinct reactivity and applications.
Cyclopentane-1,3-dione: Lacks carboxylic acid groups but shares the cyclopentane core, used in different synthetic contexts.
Cyclopentane-1,3-diamine: Contains amine groups instead of carboxylic acids, leading to different chemical behavior and uses.
Uniqueness: (1R,3R)-Cyclopentane-1,3-dicarboxylic acid is unique due to its chiral nature and the specific positioning of carboxylic acid groups, which confer distinct reactivity and potential for enantioselective synthesis.
Propiedades
IUPAC Name |
(1R,3R)-cyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGJOYPCXLOTKL-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248646 | |
| Record name | 1,3-Cyclopentanedicarboxylic acid, (1R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36010-90-9 | |
| Record name | 1,3-Cyclopentanedicarboxylic acid, (1R-trans)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36010-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclopentanedicarboxylic acid, (1R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Cyano(cyanomethyl)amino]acetonitrile](/img/structure/B7810101.png)
![(R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B7810113.png)








